12-Octadecenoic acid, methyl ester

FAME Characterization Physical Chemistry Lipidomics

12-Octadecenoic acid, methyl ester (systematic name: methyl (12Z)-octadec-12-enoate; CAS 2733-86-0) is a monounsaturated fatty acid methyl ester (FAME) with a C18 chain and a single cis double bond at the Δ12 position. It is a positional isomer of the more abundant methyl oleate (Δ9), and this positional variance confers distinct physicochemical and chromatographic properties that are critical for accurate analytical identification and specialized research applications.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
Cat. No. B13434284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Octadecenoic acid, methyl ester
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCCCCCCCCCCC(=O)OC
InChIInChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7+
InChIKeyLMWAESDDOGRMOK-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Octadecenoic Acid Methyl Ester (CAS 2733-86-0): Baseline Procurement & Specification Guide


12-Octadecenoic acid, methyl ester (systematic name: methyl (12Z)-octadec-12-enoate; CAS 2733-86-0) is a monounsaturated fatty acid methyl ester (FAME) with a C18 chain and a single cis double bond at the Δ12 position . It is a positional isomer of the more abundant methyl oleate (Δ9), and this positional variance confers distinct physicochemical and chromatographic properties that are critical for accurate analytical identification and specialized research applications . The compound is typically supplied as a clear, pale to dark yellow liquid with a molecular formula of C19H36O2 and a molecular weight of 296.5 g/mol .

Why 12-Octadecenoic Acid Methyl Ester Cannot Be Generically Substituted with Other C18:1 FAMEs


In scientific and industrial settings, substituting methyl oleate (Δ9) or other C18:1 FAME isomers for 12-octadecenoic acid methyl ester is analytically and functionally invalid. The specific position of the cis double bond at the 12th carbon dictates a unique spatial geometry and electron distribution . This leads to measurable differences in chromatographic retention time, hydrogenation kinetics, and interaction with biological systems—differences that are not captured by a generic 'C18:1 FAME' specification [1][2]. For instance, while all monounsaturated FAMEs share similar cetane numbers, their specific properties as analytical standards or reaction substrates are non-interchangeable, directly impacting experimental reproducibility and data integrity [2].

Quantitative Differentiation Evidence: 12-Octadecenoic Acid Methyl Ester vs. Analogs


Physical Property Profile: Melting Point, Boiling Point, and Density Differentiate from Methyl Oleate

The physical state and handling requirements of 12-octadecenoic acid methyl ester differ from its more common isomer, methyl oleate, due to the double bond position. The target compound exhibits a melting point of -35°C, a boiling point of 192°C at 4 mmHg, and a density of 0.889 g/mL at 25°C . In contrast, methyl oleate (CAS 112-62-9) has a reported melting point of -19.9°C, a boiling point of 218°C at 20 mmHg, and a density of 0.8739 g/mL at 20°C [1]. The 15.1°C lower melting point and altered boiling/density profile of the Δ12 isomer directly impact storage conditions and handling in formulations or analytical preparations.

FAME Characterization Physical Chemistry Lipidomics

Chromatographic Differentiation: HPLC Retention Time Shifts for Δ12 vs. Δ10 Positional Isomers

The position of the double bond is the primary determinant of reversed-phase HPLC retention time for octadecenoic acid methyl esters. A systematic study of positional isomers demonstrated that a cis double bond at C-10 yields the shortest retention time, with retention times progressively increasing as the double bond shifts toward either end of the alkyl chain [1]. Consequently, the Δ12 isomer (12-octadecenoic acid methyl ester) exhibits a distinct, longer retention time compared to the Δ10 isomer, enabling unambiguous chromatographic resolution and identification. While a specific Δ12 retention time value is not provided, the study confirms a clear trend: retention time increases as the double bond moves away from the C-10 position [1].

Analytical Chemistry Lipid Analysis HPLC Method Development

Hydrogenation Kinetics: Rate Comparison Among C18:1 FAME Positional Isomers

Hydrogenation rates of isomeric methyl octadecenoates are influenced by double bond position, though the effect is subtle. Competitive hydrogenation studies using nickel catalyst at 140°C and platinum at 50°C showed that methyl oleate (Δ9) hydrogenated more rapidly than methyl elaidate (trans-Δ9), and the cis-15-isomer hydrogenated more rapidly than methyl oleate [1]. Critically, the study noted that 'other variations among the positional cis isomers investigated were small' [1]. This indicates that while the Δ12 isomer's rate is not precisely quantified, its hydrogenation behavior is similar but not identical to other cis isomers, a factor that could be significant in precise kinetic modeling or catalytic process development.

Chemical Kinetics Catalysis FAME Hydrogenation

Cetane Number Class-Level Inference: Positional Isomers Exhibit Comparable Ignition Quality

A comprehensive evaluation of fatty acid methyl ester (FAME) cetane numbers (CN) found that the CNs of positional and geometric isomers of methyl oleate, including methyl petroselinate (Δ6) and methyl asclepate (Δ11), are close to the CN of methyl oleate, which averages in the range of 56–58 with a suggested value of 57 [1]. This finding establishes a class-level property for C18:1 FAMEs, indicating that the Δ12 isomer (12-octadecenoic acid methyl ester) will exhibit a CN within this narrow range, providing high ignition quality for potential biofuel applications without significant variation based solely on double bond position.

Biodiesel Fuel Properties Combustion Analysis

Optimal Research & Industrial Applications for 12-Octadecenoic Acid Methyl Ester Based on Differentiating Evidence


Analytical Standard for Lipidomics and GC-MS Method Validation

As a positional isomer of methyl oleate, 12-octadecenoic acid methyl ester serves as a critical analytical standard for confirming double bond position in monounsaturated FAMEs. Its distinct HPLC retention time relative to other C18:1 isomers, as established in Section 3 [1], ensures its utility in method development and validation for lipidomics studies requiring accurate isomer identification. Its high-quality mass spectral data, curated in databases like mzCloud [2], further support its use in GC-MS applications.

Specialized Biofuel Research & Cetane Number Prediction

Given the class-level evidence that its cetane number falls within the 56-58 range, similar to other C18:1 FAMEs [3], this compound is a valuable reference for biofuel research. It can be used in studies comparing the combustion and emissions profiles of various biodiesel components, providing a benchmark for understanding how double bond position in monounsaturated esters affects fuel properties, as supported by the comprehensive evaluation of FAME cetane numbers [3].

Model Substrate for Hydrogenation and Catalysis Studies

The hydrogenation kinetic data, showing small but measurable rate variations among cis positional isomers [4], positions this compound as a useful model substrate for studies on the effect of double bond location in catalytic hydrogenation processes. Researchers investigating catalyst selectivity or reaction mechanisms can use this specific isomer to probe structure-activity relationships in FAME hydrogenation, where even minor rate differences are mechanistically informative [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Octadecenoic acid, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.